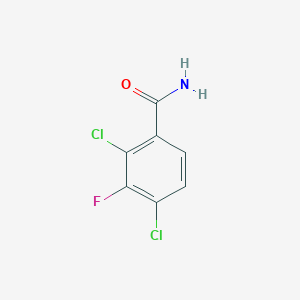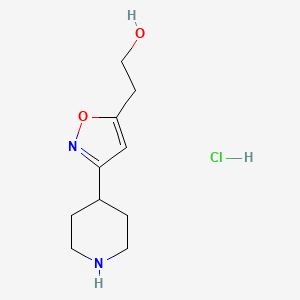
(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
Descripción general
Descripción
“(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound with the molecular formula C11H19FN2O and a molecular weight of 214.28 . It is a derivative of piperidine, a heterocyclic amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 359.4±42.0 °C and a predicted density of 1.12±0.1 g/cm3 at 20 °C and 760 Torr . The predicted pKa is 9.75±0.10 .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
The study by Pietra and Vitali (1972) discusses the nucleophilic aromatic substitution reactions involving piperidine, which forms part of the broader chemical family to which (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone belongs. This research highlights the reaction mechanisms and kinetics involved when piperidine interacts with nitro-aromatic compounds, suggesting potential synthetic pathways and reactivity for related compounds like (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (Pietra & Vitali, 1972).
Spiropiperidines Synthesis
Griggs, Tape, and Clarke (2018) review strategies for synthesizing spiropiperidines, a structural motif that shares features with (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone. Their work covers methodologies for constructing spiropiperidines, highlighting the importance of these structures in drug discovery and the synthesis of complex natural products. This suggests potential routes and strategies for synthesizing and modifying compounds like (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone for pharmaceutical applications (Griggs, Tape, & Clarke, 2018).
Methanotrophs and Methane Utilization
Strong, Xie, and Clarke (2015) discuss the application of methanotrophic bacteria in utilizing methane as a carbon source. This research is indirectly related but showcases the innovative use of microbial systems for chemical transformations, which could inspire biotechnological applications for structurally complex piperidines and fluorinated compounds (Strong, Xie, & Clarke, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
(4-fluoropiperidin-1-yl)-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-10-3-6-14(7-4-10)11(15)9-2-1-5-13-8-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHBCTSKXXLQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)





